1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
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Overview
Description
1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs.
Preparation Methods
The synthesis of 1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.
Coupling with Piperazine: The final step involves coupling the thiadiazole derivative with piperazine under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.
Substitution: The bromophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be compared with other thiadiazole derivatives and piperazine-containing compounds:
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole and 1,2,3-thiadiazole share similar structural features but differ in their chemical properties and biological activities.
Piperazine Derivatives: Compounds such as 1-(4-bromophenyl)piperazine and 1-(2-chlorophenyl)piperazine have similar piperazine rings but differ in their substituents and resulting activities.
The uniqueness of this compound lies in its specific combination of the bromophenyl group, thiadiazole ring, and piperazine moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4S/c14-11-3-1-10(2-4-11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLXJROVESQMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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